molecular formula C15H14Cl2O3 B12347739 4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenyl)-7-hydroxy-

4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenyl)-7-hydroxy-

Cat. No.: B12347739
M. Wt: 313.2 g/mol
InChI Key: IJAVXYVKLKNHCL-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenyl)-7-hydroxy- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenyl)-7-hydroxy- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenyl)-7-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenyl)-7-hydroxy- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenyl)-7-hydroxy- involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can inhibit the activity of cyclooxygenase and lipoxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, it can scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 3-(4-chlorophenyl)-7-hydroxy-
  • 4H-1-Benzopyran-4-one, 3-(2,4-dimethylphenyl)-7-hydroxy-
  • 4H-1-Benzopyran-4-one, 3-(2,4-difluorophenyl)-7-hydroxy-

Uniqueness

4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenyl)-7-hydroxy- is unique due to the presence of the 2,4-dichlorophenyl group, which enhances its chemical stability and biological activity. This compound exhibits stronger anti-inflammatory and antioxidant properties compared to its analogs, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C15H14Cl2O3

Molecular Weight

313.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C15H14Cl2O3/c16-8-1-3-10(13(17)5-8)12-7-20-14-6-9(18)2-4-11(14)15(12)19/h1,3,5,7,9,11,14,18H,2,4,6H2

InChI Key

IJAVXYVKLKNHCL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O)OC=C(C2=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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